molecular formula C7H13F2NO2 B13506056 2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol

2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol

Cat. No.: B13506056
M. Wt: 181.18 g/mol
InChI Key: RXAACRDKYAPCFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol typically involves the reaction of a morpholine derivative with a difluorinated propanol precursor. One common method includes the nucleophilic substitution reaction where morpholine reacts with 2,2-difluoro-1-chloropropane under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol is unique due to the presence of two fluorine atoms, which can significantly enhance its chemical and biological properties. The fluorine atoms can increase the compound’s metabolic stability and binding affinity, making it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C7H13F2NO2

Molecular Weight

181.18 g/mol

IUPAC Name

2,2-difluoro-3-morpholin-4-ylpropan-1-ol

InChI

InChI=1S/C7H13F2NO2/c8-7(9,6-11)5-10-1-3-12-4-2-10/h11H,1-6H2

InChI Key

RXAACRDKYAPCFI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CO)(F)F

Origin of Product

United States

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